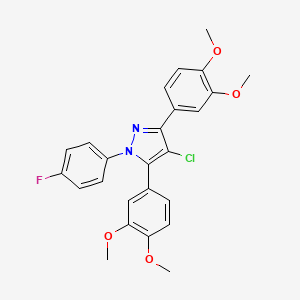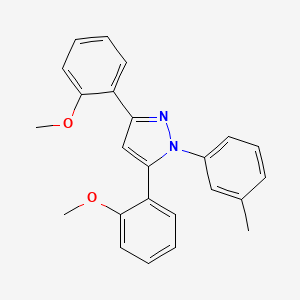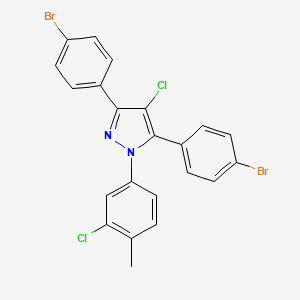![molecular formula C19H18FN7O B10928732 5-(4-fluorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10928732.png)
5-(4-fluorophenyl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a fluorophenyl group, a pyrazole ring, and a triazolopyrimidine core, making it a versatile scaffold for various biological activities.
Preparation Methods
The synthesis of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized via a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core is formed through cyclization reactions involving appropriate precursors such as aminopyrazoles.
Final Coupling and Functionalization: The final step involves coupling the fluorophenyl group and the pyrazole-triazolopyrimidine intermediate, followed by functionalization to introduce the carboxamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, particularly against breast cancer cell lines.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Pharmaceutical Development: Due to its diverse biological activities, the compound is explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor (ERα), exhibiting a binding affinity close to that of native ligands . This interaction can modulate the receptor’s activity, leading to various biological effects such as anti-cancer activity.
Comparison with Similar Compounds
Similar compounds to 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide include other pyrazole and triazolopyrimidine derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
5-(4-Fluorophenyl)-3-(Naphthalen-1-Yl)-1-Phenyl-1H-Pyrazole: This compound also features a fluorophenyl group and a pyrazole ring but differs in its additional substituents and biological activities.
3(5)-Aminopyrazoles: These compounds are precursors for the synthesis of various pyrazolo[1,5-a]pyrimidines and exhibit different reactivity and biological properties.
The uniqueness of 5-(4-Fluorophenyl)-N~7~-(1-Isopropyl-5-Methyl-1H-Pyrazol-3-Yl)[1,2,4]Triazolo[1,5-A]Pyrimidine-7-Carboxamide lies in its specific combination of functional groups and its potential for diverse biological applications.
Properties
Molecular Formula |
C19H18FN7O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H18FN7O/c1-11(2)26-12(3)8-17(25-26)24-18(28)16-9-15(13-4-6-14(20)7-5-13)23-19-21-10-22-27(16)19/h4-11H,1-3H3,(H,24,25,28) |
InChI Key |
QDKZJVLNFDPRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-{2-[(4-methyl-3-nitrophenyl)carbonyl]hydrazinylidene}-4-phenylbutanoic acid](/img/structure/B10928649.png)
![1-benzyl-6-cyclopropyl-N-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928654.png)
![4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10928662.png)




![2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10928701.png)
![4-hydroxy-5-{(1E)-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanimidoyl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10928708.png)
![N-(3-fluorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928710.png)

![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928717.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10928718.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10928735.png)
